molecular formula C27H32N4OS B11037424 2-[4-(diphenylmethyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[4-(diphenylmethyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11037424
M. Wt: 460.6 g/mol
InChI Key: FGFIICWMBVSEEM-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with potential therapeutic applications.
  • Its structure consists of a piperazine ring, a benzothiazole ring, and an acetamide group.
  • The presence of aromatic rings (diphenylmethyl and benzothiazole) suggests potential biological activity.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the condensation of 4-(diphenylmethyl)piperazine-1-carboxylic acid with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid.

      Reaction Conditions: Specific reaction conditions (solvents, temperatures, catalysts) would depend on the chosen synthetic pathway.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions due to its functional groups (amide, piperazine, and benzothiazole).

      Common Reagents: Reagents like acids, bases, and oxidants may be used.

      Major Products: Hydrolysis, amidation, and cyclization reactions could yield different products.

  • Scientific Research Applications

      Medicine: Investigate its potential as a drug candidate (e.g., Alzheimer’s disease, cancer, or neurological disorders).

      Chemistry: Explore its reactivity, stability, and interactions with other molecules.

      Biology: Study its effects on cellular processes or receptors.

      Industry: Assess its use in materials science or chemical engineering.

  • Mechanism of Action

      Targets: Investigate which enzymes, receptors, or pathways it interacts with.

      Biochemical Pathways: Explore how it affects cellular processes (e.g., signal transduction, gene expression).

  • Comparison with Similar Compounds

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C27H32N4OS

    Molecular Weight

    460.6 g/mol

    IUPAC Name

    2-(4-benzhydrylpiperazin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

    InChI

    InChI=1S/C27H32N4OS/c1-20-12-13-23-24(18-20)33-27(28-23)29-25(32)19-30-14-16-31(17-15-30)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,20,26H,12-19H2,1H3,(H,28,29,32)

    InChI Key

    FGFIICWMBVSEEM-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

    Origin of Product

    United States

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